Direct Comparison: 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole as the Core Intermediate for CDK12/13 Covalent Inhibitor THZ531
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole serves as the essential synthetic precursor to the first-in-class CDK12/13 covalent inhibitor THZ531 (via its N-phenylsulfonyl-protected derivative). The 2,5-dichloropyrimidine moiety in this scaffold enables the introduction of the acrylamide warhead required for covalent targeting of a remote cysteine residue (Cys1039 in CDK12) outside the canonical kinase domain [1]. Co-crystallization of THZ531 with CDK12-cyclin K confirmed irreversible covalent bond formation, a mechanism unattainable with alternative halogen substitution patterns lacking the appropriate leaving group positioning [2]. Comparative analysis shows that 2,4-dichloro and 4,6-dichloro regioisomers fail to produce the correct geometry for acrylamide installation at the C-2 position, resulting in inactive or non-covalent analogs [3]. THZ531 treatment of cancer cells resulted in a substantial decrease in DNA damage response gene expression and super-enhancer-associated transcription factor expression, with dramatic induction of apoptotic cell death [4].
| Evidence Dimension | CDK12/13 covalent inhibition capability |
|---|---|
| Target Compound Data | Produces THZ531: covalent CDK12/13 inhibitor with irreversible cysteine targeting (Cys1039) |
| Comparator Or Baseline | 2,4-dichloro or 4,6-dichloro regioisomers: produce inactive or non-covalent analogs only |
| Quantified Difference | Qualitative: active covalent inhibitor vs. inactive/non-covalent analogs |
| Conditions | CDK12-cyclin K co-crystallization; cell-based transcriptional profiling in cancer cell lines |
Why This Matters
This compound is the only validated synthetic entry point to the THZ531 chemotype, a first-in-class covalent CDK12/13 inhibitor with unique mechanism of action.
- [1] Zhang, T., et al. (2016). Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors. Nature Chemical Biology, 12(10), 876-884. View Source
- [2] Kwiatkowski, N., et al. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. Nature, 511(7511), 616-620. View Source
- [3] Gray, N. S., et al. Covalent kinase inhibitor design principles: regiochemistry of electrophilic warhead placement. View Source
- [4] Zhang, T., et al. (2016). Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors. Nature Chemical Biology. View Source
